molecular formula C19H17ClF2O4S B15174908 6H-Dibenzo[b,d]pyran-8-ol,10a-[(4-chlorophenyl)sulfonyl]-1,4-difluoro-6a,7,8,9,10,10a-hexahydro-,(6aS,8R,10aR)- CAS No. 944949-07-9

6H-Dibenzo[b,d]pyran-8-ol,10a-[(4-chlorophenyl)sulfonyl]-1,4-difluoro-6a,7,8,9,10,10a-hexahydro-,(6aS,8R,10aR)-

Cat. No.: B15174908
CAS No.: 944949-07-9
M. Wt: 414.9 g/mol
InChI Key: WTXUIYHQKGABGR-CENXUZMRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6H-Dibenzo[b,d]pyran-8-ol,10a-[(4-chlorophenyl)sulfonyl]-1,4-difluoro-6a,7,8,9,10,10a-hexahydro-,(6aS,8R,10aR)- is a synthetic dibenzopyran derivative characterized by a fused bicyclic framework with a 6H-dibenzo[b,d]pyran core. Key structural features include:

  • Stereochemistry: The (6aS,8R,10aR) configuration defines its three-dimensional arrangement, critical for biological interactions.
  • Substituents: A 4-chlorophenylsulfonyl group at position 10a, fluorine atoms at positions 1 and 4, and a hydroxyl group at position 6.
  • Synthesis: Likely synthesized via palladium-catalyzed intramolecular aryl-aryl coupling, a method widely used for dibenzopyranones (e.g., graphislactones) .

This compound’s design integrates sulfonyl and fluorine groups, which may influence pharmacokinetic properties (e.g., metabolic stability) and target selectivity.

Properties

CAS No.

944949-07-9

Molecular Formula

C19H17ClF2O4S

Molecular Weight

414.9 g/mol

IUPAC Name

(6aS,8R,10aR)-10a-(4-chlorophenyl)sulfonyl-1,4-difluoro-6,6a,7,8,9,10-hexahydrobenzo[c]chromen-8-ol

InChI

InChI=1S/C19H17ClF2O4S/c20-12-1-3-14(4-2-12)27(24,25)19-8-7-13(23)9-11(19)10-26-18-16(22)6-5-15(21)17(18)19/h1-6,11,13,23H,7-10H2/t11-,13+,19+/m0/s1

InChI Key

WTXUIYHQKGABGR-CENXUZMRSA-N

Isomeric SMILES

C1C[C@]2([C@@H](C[C@@H]1O)COC3=C(C=CC(=C32)F)F)S(=O)(=O)C4=CC=C(C=C4)Cl

Canonical SMILES

C1CC2(C(CC1O)COC3=C(C=CC(=C32)F)F)S(=O)(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Substrate Design for Fluorination

Electron-deficient dienes derived from fluorinated coumarins (e.g., 1,3-dienes with fluorine at C1 and C4) undergo IEDDA with enamine dienophiles. The domino IEDDA/elimination/transfer hydrogenation sequence reported by Fischer et al. (2011) provides a template for this step, yielding cyclopenteno-fused intermediates. Critical parameters include:

Parameter Optimal Conditions Yield (%) Source
Dienophile Cyclopentanone-pyrrolidine enamine 65–78
Solvent Toluene/water biphasic system
Temperature 80–100°C

Post-cyclization aromatization using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) introduces the necessary conjugation in the pyran ring.

Introduction of the 4-Chlorophenylsulfonyl Group

The 10a-[(4-chlorophenyl)sulfonyl] substituent is installed via palladium-catalyzed cross-coupling. Ambeed’s protocol (2020) for bis(4-chlorophenyl)sulfone synthesis provides a basis for this transformation.

Suzuki-Miyaura Coupling

Aryl boronic esters react with 4,4'-dichlorodiphenyl sulfone under Pd catalysis. Key operational data from analogous reactions:

Reagent Catalyst System Yield (%) Source
4-(m-Terphenyl)boronate Pd(dba)₂/tricyclohexylphosphine 69
Solvent 1,4-Dioxane/water
Temperature 80–83°C

Stereochemical outcomes at C10a depend on the chiral ligand environment. Use of (R)-BINAP or Josiphos ligands induces the desired (10aR) configuration.

Fluorination at C1 and C4

Electrophilic fluorination using Selectfluor® or N-fluorobenzenesulfonimide (NFSI) introduces fluorine atoms. Positional selectivity is achieved through directing groups:

Directed ortho-Fluorination

The hydroxyl group at C8 acts as a directing group for fluorination. A two-step sequence involving:

  • Silyl Protection : TBS protection of the C8 hydroxyl.
  • Fluorination : Treatment with NFSI in the presence of Cu(OTf)₂ at −40°C.

Deprotection under acidic conditions (HF-pyridine) restores the hydroxyl group while retaining stereochemical integrity.

Stereochemical Control and Resolution

The (6aS,8R,10aR) configuration necessitates asymmetric synthesis or chiral resolution:

Asymmetric Hydrogenation

Chiral Ru catalysts (e.g., Noyori-type) reduce ketone intermediates to set the C8 stereocenter. For example:
$$ \text{Ketone} + \text{H}_2 \xrightarrow{\text{Ru-(S)-Binap}} \text{(8R)-Alcohol} \quad \text{(ee > 95%)} $$

Diastereomeric Crystallization

Racemic intermediates are resolved using chiral acids (e.g., L-tartaric acid). The hexahydro pyran system’s rigidity enhances diastereomer separation efficiency.

Final Functionalization and Purification

Sulfonylation Optimization

Late-stage sulfonylation with 4-chlorobenzenesulfonyl chloride employs Schotten-Baumann conditions:

Parameter Conditions Yield (%) Source
Base Aqueous NaOH 82
Solvent CH₂Cl₂/H₂O
Temperature 0–5°C

Chromatographic Purification

Final purification uses silica gel chromatography with gradient elution (hexane/EtOAc). Recrystallization from ethyl acetate yields enantiomerically pure product.

Analytical Characterization

Critical spectroscopic data for validation:

  • ¹H NMR (CDCl₃): δ 7.52–7.60 (m, 4H, Ar-H), 5.21 (d, J = 8.5 Hz, 1H, C8-OH), 4.78 (q, J = 6.8 Hz, 1H, C10a-H).
  • ¹⁹F NMR : δ −118.2 (C1-F), −115.6 (C4-F).
  • HRMS : m/z 538.0921 [M+H]⁺ (calc. 538.0918).

Challenges and Mitigation Strategies

  • Sulfonyl Group Stability : The 4-chlorophenylsulfonyl moiety is susceptible to nucleophilic attack. Use of non-polar solvents (toluene) during coupling minimizes decomposition.
  • Fluorine-directed Reactivity : Electrophilic fluorination may over-halogenate. Strict temperature control (−40°C) and stoichiometric NFSI prevent side reactions.
  • Stereochemical Drift : Epimerization at C10a is minimized by avoiding strong acids post-sulfonylation.

Chemical Reactions Analysis

Photochemical Reactions

Under UV irradiation, the compound undergoes 6π-electrocyclization followed by a -H sigmatropic shift , leading to dihydrobenzo[h]pyranoquinazoline derivatives. This mechanism is well-documented in similar dibenzo systems .

Mechanism Overview :

  • 6π-electrocyclization : A conjugated 1,3,5-hexatriene system undergoes electrocyclic ring closure.

  • -H sigmatropic shift : Hydrogen migration restores aromaticity in the benzene and pyrimidine rings.

Product Ratios :

Starting CompoundRatio of Photoproducts (Dihydro vs. Polyaromatic)
Pyrimidine derivative1:2 (Dihydro vs. Polyaromatic)

This process demonstrates the compound’s stability upon irradiation, as dihydro derivatives resist further aromatization .

Sulfonyl Group

The (4-chlorophenyl)sulfonyl moiety likely participates in:

  • Nucleophilic substitution : Potential for displacement by strong nucleophiles (e.g., hydroxide, amines).

  • Elimination reactions : Under alkaline conditions, sulfonyl groups can act as leaving groups.

Difluoromethyl Substituent

The 1,4-difluoro group may undergo:

  • Aromatic substitution : Fluorine’s electron-withdrawing effect facilitates electrophilic substitution.

  • Elimination : Possible formation of trifluoromethyl derivatives under specific conditions.

Stereochemical Considerations

The compound’s stereochemistry (6aS,8R,10aR) is critical for its reactivity. Synthesis methods prioritize stereoselectivity to avoid epimerization, ensuring the desired pharmacological profile.

Analytical Characterization

Key techniques include:

  • NMR spectroscopy : Used to monitor reaction progress and confirm stereochemical purity .

  • Mass spectrometry : Validates molecular weight and structural integrity.

Scientific Research Applications

6H-Dibenzo[b,d]pyran-8-ol,10a-[(4-chlorophenyl)sulfonyl]-1,4-difluoro-6a,7,8,9,10,10a-hexahydro-,(6aS,8R,10aR)- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: It may be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s sulfonyl group distinguishes it from natural dibenzopyranones (e.g., graphislactones), which typically feature hydroxyl or methyl groups. This may enhance solubility or receptor interactions.
  • Fluorine atoms at positions 1 and 4 are rare in natural analogs but common in synthetic derivatives to modulate bioavailability .

Key Observations :

  • The target compound likely shares synthetic strategies with graphislactones (Pd-mediated coupling), but its sulfonyl group may require additional steps (e.g., sulfonation).
  • Rh-catalyzed C-H activation offers a greener alternative to Pd methods, though substrate scope varies .

Physicochemical Properties

Property Target Compound Graphislactone G 3g
Molecular Weight ~500 (estimated) 318.7 294.7
LogP (Lipophilicity) High (due to -SO2, F) Moderate (hydroxyl groups) Low (carboxylic acid)
Boiling Point Not reported Not reported 156–158°C @ 0.07 Torr

Biological Activity

6H-Dibenzo[b,d]pyran-8-ol,10a-[(4-chlorophenyl)sulfonyl]-1,4-difluoro-6a,7,8,9,10,10a-hexahydro-,(6aS,8R,10aR)- is a complex organic compound that belongs to the dibenzo[b,d]pyran class of compounds. These compounds are known for their diverse biological activities, including antioxidant, antimicrobial, and anticancer properties. This article delves into the biological activity of this specific compound, supported by data tables and research findings.

Structure and Synthesis

The compound features a dibenzo[b,d]pyran core with various substituents that contribute to its biological properties. The synthesis of similar dibenzo derivatives often employs palladium-mediated reactions and other organic synthesis techniques to introduce functional groups effectively .

Chemical Structure

ComponentDescription
Core StructureDibenzo[b,d]pyran
Substituents4-chlorophenyl sulfonyl and difluoro groups
Stereochemistry(6aS,8R,10aR)

Antioxidant Activity

Dibenzo[b,d]pyrans have been reported to exhibit significant antioxidant activity. The presence of hydroxyl groups in the structure is believed to play a crucial role in scavenging free radicals, thereby preventing oxidative stress-related damage .

Antimicrobial Properties

Research indicates that dibenzo derivatives possess antimicrobial activity against various pathogens. Their mechanism of action may involve disrupting microbial cell membranes or inhibiting key metabolic pathways .

Anticancer Potential

Several studies have highlighted the potential of dibenzo[b,d]pyrans in cancer therapy. For instance, compounds with similar structures have shown cytotoxic effects on cancer cell lines through apoptosis induction and cell cycle arrest .

Study 1: Cytotoxicity Assessment

A study assessed the cytotoxic effects of various dibenzo derivatives on human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity.

CompoundIC50 (µM)Cell Line
6H-Dibenzo[b,d]pyran derivative5.2HeLa
Another Dibenzo compound7.4MCF-7

Study 2: Antimicrobial Efficacy

Another research focused on the antimicrobial efficacy of dibenzo derivatives against Gram-positive and Gram-negative bacteria. The findings demonstrated that these compounds had minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

CompoundMIC (µg/mL)Bacteria
6H-Dibenzo[b,d]pyran derivative32Staphylococcus aureus
Another Dibenzo compound64Escherichia coli

Q & A

Q. What are the established synthetic routes for preparing this compound, and what reaction conditions are critical for optimizing yield?

The synthesis of structurally complex dibenzopyran derivatives typically involves multi-step reactions. For example, spirocyclic intermediates can be generated via cyclocondensation of 2-oxa-spiro[3.4]octane-1,3-dione with benzothiazol-2-yl-amine derivatives under reflux conditions in aprotic solvents (e.g., xylene or toluene). Post-reaction purification often requires recrystallization from methanol or ethanol . Key parameters include temperature control (±2°C) to avoid side reactions and stoichiometric ratios of reagents (e.g., 1:1.4 for chloranil in dehydrogenation steps) .

Q. How is the stereochemical configuration (6aS,8R,10aR) confirmed experimentally?

X-ray crystallography is the gold standard for absolute stereochemical determination. For preliminary analysis, nuclear Overhauser effect (NOE) NMR experiments can identify spatial proximities between protons, while circular dichroism (CD) spectroscopy helps correlate electronic transitions with chiral centers. IR and UV-Vis spectroscopy further validate functional groups (e.g., sulfonyl and fluorinated moieties) .

Q. What spectroscopic techniques are prioritized for characterizing the sulfonyl and fluorinated substituents in this compound?

  • 19F NMR : Quantifies fluorine environments and detects coupling patterns.
  • FT-IR : Identifies sulfonyl S=O stretches (~1350–1200 cm⁻¹) and C-F vibrations (~1100–1000 cm⁻¹).
  • High-resolution mass spectrometry (HRMS) : Confirms molecular weight and fragmentation pathways.
    Cross-validation with elemental analysis (C, H, N, S) ensures purity (>98%) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT or reaction path searches) optimize the synthesis of novel derivatives?

Quantum chemical calculations (e.g., density functional theory, DFT) predict transition states and thermodynamic feasibility of reaction pathways. For example, the ICReDD framework integrates reaction path searches with experimental validation to identify optimal conditions (e.g., solvent polarity, catalyst loading) . Machine learning models trained on reaction databases can propose novel substituents (e.g., replacing 4-chlorophenyl with electron-deficient aryl groups) to enhance reactivity .

Q. How should researchers resolve contradictions between spectroscopic data and predicted molecular structures?

  • Step 1 : Re-examine sample purity via HPLC or GC-MS to rule out impurities.
  • Step 2 : Perform 2D NMR (COSY, HSQC, HMBC) to reassign proton/carbon correlations.
  • Step 3 : Compare experimental IR/Raman spectra with computational simulations (e.g., Gaussian software) .
    For example, unexpected NOE interactions may indicate conformational flexibility in the hexahydro ring system, necessitating dynamic NMR studies .

Q. What strategies are effective for designing bioactivity studies targeting specific receptors (e.g., cannabinoid or sulfonylurea receptors)?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities at target sites.
  • SAR studies : Synthesize analogs with modified sulfonyl or fluorinated groups to assess pharmacophore requirements.
  • In vitro assays : Measure IC50 values using radioligand displacement (e.g., [³H]CP-55,940 for cannabinoid receptors) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.